Naltrexone

Opioid Use Disorder In Vivo Pharmacology Bioavailability

Naltrexone (CAS 16590-41-3) is the definitive opioid antagonist for chronic oral dosing in addiction models—offering 8.6-fold higher in vivo potency versus naloxone, reliable oral bioavailability, and conversion to the long-acting metabolite 6β-naltrexol. Its pure antagonist profile at mu, kappa, and delta receptors eliminates the confounding KOR partial agonism seen with nalmefene. Unlike peripherally restricted methylnaltrexone, naltrexone freely crosses the blood-brain barrier for central receptor blockade. With negligible DOR occupancy at clinically relevant concentrations, it is the cleanest tool for dissecting μ/κ-mediated analgesia, reward, and HPA-axis stress responses. Procure this compound when experimental integrity demands unambiguous, CNS-active opioid receptor antagonism.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 16590-41-3
Cat. No. B1662487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone
CAS16590-41-3
SynonymsAntaxone
Celupan
EN 1639A
EN-1639A
EN1639A
Nalorex
Naltrexone
Naltrexone Hydrochloride
Nemexin
ReVia
Trexan
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
InChIInChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
InChIKeyDQCKKXVULJGBQN-XFWGSAIBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/
Insoluble in water
Soluble in ethanol
3.07e+00 g/L

Naltrexone CAS 16590-41-3: High-Affinity Mu-Opioid Receptor Antagonist Procurement Guide


Naltrexone (CAS 16590-41-3) is a synthetic congener of oxymorphone that functions as a potent, competitive antagonist at mu (μ), kappa (κ), and delta (δ) opioid receptors [1]. It is structurally characterized by a cyclopropylmethyl substitution on the nitrogen atom of the morphinan scaffold, which confers oral bioavailability and a prolonged duration of action relative to naloxone [2]. Naltrexone is employed clinically for the management of opioid use disorder and alcohol dependence, with extensive preclinical characterization across binding, functional, and behavioral assays [3].

Why Naltrexone Cannot Be Generically Substituted with Naloxone, Nalmefene, or Methylnaltrexone in Research Protocols


Although naltrexone, naloxone, nalmefene, and methylnaltrexone share the morphinan core and opioid receptor antagonism, they exhibit critical divergence in oral bioavailability, blood-brain barrier permeability, kappa-receptor functional selectivity, and active metabolite pharmacology [1]. Naloxone undergoes extensive first-pass metabolism rendering it unsuitable for oral chronic dosing, whereas naltrexone's oral bioavailability and conversion to the long-acting metabolite 6β-naltrexol support once-daily oral regimens [2]. Methylnaltrexone, a quaternary ammonium derivative, is restricted to the periphery and does not cross the blood-brain barrier [3]. Nalmefene, while orally bioavailable, exhibits partial agonism at the kappa opioid receptor, producing distinct neuroendocrine and behavioral outcomes [4]. These differences preclude simple interchangeability in experimental or therapeutic contexts.

Quantitative Differentiation of Naltrexone (CAS 16590-41-3) Against Key Opioid Antagonist Comparators


Naltrexone vs. Naloxone: 8.6-Fold Higher In Vivo Antagonist Potency in Morphine-Challenged Mice

In a direct in vivo comparison using the mouse hotplate test with morphine as the agonist, naltrexone exhibited an ID50 of 7 μg/kg, representing 8.6-fold higher potency than naloxone (ID50 = 60 μg/kg) [1]. This potency difference is a critical differentiator for research applications requiring robust, dose-efficient μ-opioid receptor blockade.

Opioid Use Disorder In Vivo Pharmacology Bioavailability

Naltrexone vs. Methylnaltrexone: Exclusive Central Nervous System Penetration Drives Behavioral Pharmacology Applications

Naltrexone readily crosses the blood-brain barrier to occupy central opioid receptors, whereas methylnaltrexone, a quaternary ammonium derivative, is peripherally restricted [1]. This differential CNS penetration is the primary determinant of their respective research utilities—naltrexone for central addiction and reward studies, methylnaltrexone for gastrointestinal motility investigations [2].

Behavioral Pharmacology Blood-Brain Barrier Peripheral Selectivity

Naltrexone vs. Nalmefene: Pure Kappa Antagonism Confers Differentiated Neuroendocrine Effects

At the kappa opioid receptor, naltrexone acts as a pure antagonist, while nalmefene exhibits partial agonist activity [1]. This functional divergence translates to measurable physiological differences: in human subjects, nalmefene produced a significantly greater increase in plasma ACTH and cortisol compared to naltrexone [2]. This differential kappa pharmacology is a critical variable in studies of stress, mood, and alcohol consumption.

Neuroendocrinology Alcohol Use Disorder Kappa Opioid Receptor

Naltrexone vs. 6β-Naltrexol: Parent Compound Demonstrates 2.8-Fold Higher In Vitro Potency at the Mu Receptor

In the electrically-stimulated guinea pig ileum assay, a functional model of μ-opioid receptor activity, naltrexone exhibited a Ki of 265 ± 101 pM, whereas its major human metabolite, 6β-naltrexol, demonstrated a Ki of 94 ± 25 pM [1]. This indicates that 6β-naltrexol is approximately 2.8-fold more potent in vitro. However, in vivo, 6β-naltrexol is 185-fold less potent acutely [2], and its contribution to naltrexone's overall pharmacological profile is primarily through its extended duration of action rather than acute potency [3].

Metabolite Pharmacology In Vitro Binding Duration of Action

Naltrexone vs. Samidorphan: 15% Higher Mu-Opioid Receptor Occupancy at Clinically Relevant Concentrations

In a rat study employing clinically relevant unbound brain concentrations (33.5 nM for naltrexone vs. 23.1 nM for samidorphan), naltrexone achieved 79.4% mu-opioid receptor (MOR) occupancy, compared to 93.2% for samidorphan [1]. Notably, at these concentrations, naltrexone exhibited negligible delta-opioid receptor (DOR) occupancy (0%), whereas samidorphan bound to DOR with 36.1% occupancy. The MOR occupancy EC50 for naltrexone was 15.5 nM, approximately 3-fold higher than samidorphan's 5.1 nM [2].

Receptor Occupancy PET Imaging Clinical Pharmacology

Optimal Research and Industrial Use Cases for Naltrexone (CAS 16590-41-3) Based on Quantitative Differentiation


Oral Dosing in Chronic Rodent Models of Opioid or Alcohol Dependence

Naltrexone's 8.6-fold higher in vivo potency compared to naloxone [1] and its oral bioavailability support chronic oral administration in rodent models of addiction, eliminating the need for repeated injections or osmotic minipumps. This is particularly advantageous for long-term studies of alcohol consumption where daily oral gavage or drinking water administration is preferred [2].

Selective μ-Opioid Receptor Antagonism Without Delta Receptor Confound in CNS Studies

Naltrexone's negligible delta-opioid receptor (DOR) occupancy at clinically relevant concentrations [1] makes it the preferred tool for experiments requiring selective μ- and κ-opioid receptor blockade without DOR engagement. This is critical for dissecting receptor-specific contributions to analgesia, reward, and tolerance in behavioral and electrophysiological assays.

Pure Kappa Antagonism in Stress and Mood Disorder Research

Naltrexone's pure antagonist action at the kappa opioid receptor, in contrast to nalmefene's partial agonism [1], provides a clean pharmacological tool for investigating KOR-mediated stress responses, dysphoria, and neuroendocrine regulation. Studies examining the hypothalamic-pituitary-adrenal (HPA) axis or KOR antagonist potential in depression models benefit from naltrexone's lack of confounding partial agonist activity [2].

CNS-Penetrant Opioid Antagonism in Behavioral Pharmacology

Unlike methylnaltrexone, which is peripherally restricted [1], naltrexone crosses the blood-brain barrier to occupy central opioid receptors. This property is essential for research in addiction neuroscience, pain modulation, and the neurobiology of reward, where central opioid receptor blockade is the primary experimental intervention [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltrexone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.